Cas no 2166645-52-7 (tert-butyl 4-methoxypiperidine-2-carboxylate)

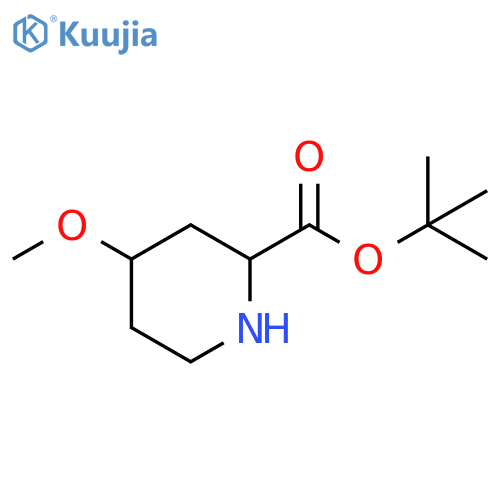

2166645-52-7 structure

商品名:tert-butyl 4-methoxypiperidine-2-carboxylate

CAS番号:2166645-52-7

MF:C11H21NO3

メガワット:215.289343595505

MDL:MFCD32863291

CID:5241973

PubChem ID:165828541

tert-butyl 4-methoxypiperidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Piperidinecarboxylic acid, 4-methoxy-, 1,1-dimethylethyl ester

- tert-butyl 4-methoxypiperidine-2-carboxylate

-

- MDL: MFCD32863291

- インチ: 1S/C11H21NO3/c1-11(2,3)15-10(13)9-7-8(14-4)5-6-12-9/h8-9,12H,5-7H2,1-4H3

- InChIKey: AXCGOYPHKAOKDI-UHFFFAOYSA-N

- ほほえんだ: N1CCC(OC)CC1C(OC(C)(C)C)=O

tert-butyl 4-methoxypiperidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-299996-5g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 5g |

$1654.0 | 2023-09-06 | ||

| Enamine | EN300-299996-10.0g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 95.0% | 10.0g |

$2454.0 | 2025-03-19 | |

| Enamine | EN300-299996-0.05g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 95.0% | 0.05g |

$480.0 | 2025-03-19 | |

| Enamine | EN300-299996-5.0g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 95.0% | 5.0g |

$1654.0 | 2025-03-19 | |

| Enamine | EN300-299996-0.25g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 95.0% | 0.25g |

$525.0 | 2025-03-19 | |

| Enamine | EN300-299996-1.0g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 95.0% | 1.0g |

$571.0 | 2025-03-19 | |

| Enamine | EN300-299996-10g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 10g |

$2454.0 | 2023-09-06 | ||

| Enamine | EN300-299996-2.5g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 95.0% | 2.5g |

$1118.0 | 2025-03-19 | |

| Enamine | EN300-299996-0.5g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 95.0% | 0.5g |

$548.0 | 2025-03-19 | |

| Enamine | EN300-299996-1g |

tert-butyl 4-methoxypiperidine-2-carboxylate |

2166645-52-7 | 1g |

$571.0 | 2023-09-06 |

tert-butyl 4-methoxypiperidine-2-carboxylate 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

2166645-52-7 (tert-butyl 4-methoxypiperidine-2-carboxylate) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬